molecular formula C15H10F3NO3 B14198817 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid CAS No. 849049-06-5

4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid

Katalognummer: B14198817
CAS-Nummer: 849049-06-5
Molekulargewicht: 309.24 g/mol
InChI-Schlüssel: GSURGZXUNNXXET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with suitable reagents to form the phenoxy group, followed by the introduction of the imino and benzoic acid functionalities. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often utilize continuous flow processes to ensure consistent quality and yield. These methods involve optimized reaction conditions such as temperature, pressure, and reagent concentrations to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, ruthenium, copper.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s applicability in different fields .

Wirkmechanismus

The mechanism of action of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

849049-06-5

Molekularformel

C15H10F3NO3

Molekulargewicht

309.24 g/mol

IUPAC-Name

4-[[2-(trifluoromethyl)phenoxy]iminomethyl]benzoic acid

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)12-3-1-2-4-13(12)22-19-9-10-5-7-11(8-6-10)14(20)21/h1-9H,(H,20,21)

InChI-Schlüssel

GSURGZXUNNXXET-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(F)(F)F)ON=CC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.